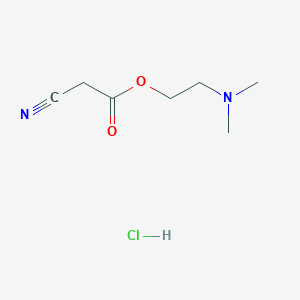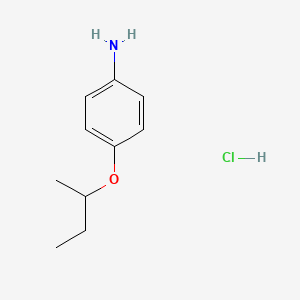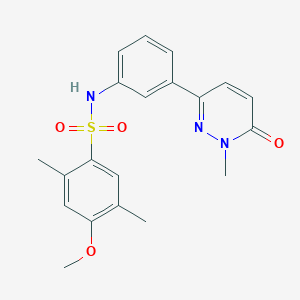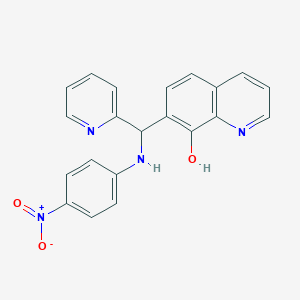![molecular formula C15H23N5O3S B2623576 1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone CAS No. 1707392-11-7](/img/structure/B2623576.png)
1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone, also known as MPPH, is a chemical compound that has been extensively studied for its potential use in scientific research. MPPH is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Mecanismo De Acción
1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone is a selective and reversible inhibitor of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, 1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone increases the levels of these neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone has been shown to increase dopamine levels in the brain, which can improve motor function and reduce symptoms of Parkinson's disease. 1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone has also been shown to have antidepressant effects, possibly due to its ability to increase serotonin levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone has several advantages for use in lab experiments. It is a potent and selective inhibitor of MAO-B, which makes it a useful tool for studying the role of MAO-B in various physiological and pathological processes. However, 1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone has some limitations as well. It has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects. Additionally, 1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone has poor solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone. One area of interest is in the development of more potent and selective MAO-B inhibitors. Additionally, 1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone may be useful in the development of new treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, 1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone may have applications in the field of psychiatry, as it has been shown to have antidepressant effects in animal studies.
Métodos De Síntesis
1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone can be synthesized by reacting 1-methylpiperidin-4-one with 5-(morpholin-4-ylsulfonyl)pyridin-2-ylhydrazine. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of neurodegenerative diseases such as Parkinson's and Alzheimer's. MAO-B inhibitors such as 1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone have been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases.
Propiedades
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]-5-morpholin-4-ylsulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3S/c1-19-6-4-13(5-7-19)17-18-15-3-2-14(12-16-15)24(21,22)20-8-10-23-11-9-20/h2-3,12H,4-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVGOSNAUBZENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC2=NC=C(C=C2)S(=O)(=O)N3CCOCC3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-indol-3-yl)-2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2623496.png)





![{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid](/img/structure/B2623506.png)

![3-(4-fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2623508.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2623509.png)
![Ethyl 1-(1-oxo-2-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2623512.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2623516.png)